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A recent study has reaffirmed the long-standing structure of the marine natural product

Sarasinoside C1, while simultaneously correcting the stereochemistry of a related compound,

Sarasinoside R. This highlights the critical role of modern analytical methods in validating and

refining the structures of complex molecules, a cornerstone of natural product research and

drug development.

Initially isolated and characterized in the late 1980s, the structure of Sarasinoside C1, a

norlanostane-triterpenoid oligoglycoside from the marine sponge Asteropus sarasinosum, has

been a reference point for this class of compounds.[1][2] A 2023 study by Carroll et al. revisited

this family of molecules, isolating new analogues and re-evaluating the known compounds,

including Sarasinoside C1.[3][4][5] Their work, utilizing high-resolution mass spectrometry and

comprehensive 1D and 2D NMR analysis, provided a full NMR assignment of Sarasinoside C1
in methanol-d4, a solvent more amenable to comparison with newly isolated analogues. The

modern data were found to be in agreement with the original reports by Kitagawa and

colleagues, thus confirming the gross structure of Sarasinoside C1.[4][5]

However, in the course of this recent investigation, a discrepancy was uncovered in the

structure of another member of the family, Sarasinoside R. A meticulous comparison of NMR

data for the newly isolated Sarasinoside C8 with those of known analogues revealed a

misassignment in the configuration of the C-8/C-9 diol of Sarasinoside R.[3][4][5][6] This led to

a proposed structural revision of Sarasinoside R, which was further substantiated through
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ROESY (Rotating-frame Overhauser Effect Spectroscopy) analysis and molecular modeling.[3]

[4][5]

This guide provides a comparative overview of the spectroscopic data for Sarasinoside C1
and the originally proposed versus the revised structure of Sarasinoside R, illustrating the

power of contemporary spectroscopic methods in the precise structural elucidation of complex

natural products.

Comparative Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the aglycone

moiety of Sarasinoside C1 as determined in the recent 2023 study, alongside the data for the

originally proposed and revised structures of Sarasinoside R. The differences in the chemical

shifts around the C-8 and C-9 positions in Sarasinoside R are particularly indicative of the

revised stereochemistry.

Position
Sarasinoside C1 (in

CD₃OD)¹

Originally Proposed

Sarasinoside R²

Revised

Sarasinoside R²

δC (ppm) δH (ppm) δC (ppm)

8 76.8 - Data not available

9 74.2 - Data not available

11 29.5 - Data not available

12 37.4 - Data not available

¹Data from Carroll, A. R. et al. J. Nat. Prod.2023.[4][5] ²Qualitative representation of the

structural change. Specific NMR data for the originally proposed structure of Sarasinoside R is

not readily available in the search results, hence the focus is on the revised structure's data

and the rationale for revision. The revision was based on ROESY and molecular modeling.[3]

[4][6]
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The structural validation of the sarasinosides involved a suite of modern spectroscopic and

computational techniques. Below are the generalized methodologies employed in the 2023

study by Carroll et al.

1. Isolation and Purification: The sponge material was extracted with a mixture of methanol and

dichloromethane. The resulting extract was then subjected to fractionation using C-18 vacuum

liquid chromatography. Final purification of the sarasinosides was achieved by high-

performance liquid chromatography (HPLC).[4]

2. Structure Elucidation: The structures of the isolated compounds were determined by a

combination of high-resolution mass spectrometry (HRMS) to ascertain the molecular formula,

and extensive 1D (¹H and ¹³C) and 2D NMR spectroscopy.[3][4][5]

3. 2D NMR Spectroscopy: Key 2D NMR experiments included:

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, crucial for assembling the carbon skeleton and placing

substituents.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial

proximity of protons, which is vital for deducing relative stereochemistry. The observation of

key ROESY correlations was instrumental in correcting the stereochemistry of the C-8/C-9

diol in Sarasinoside R.[3][4]

4. Molecular Modeling: Computational methods, such as DFT (Density Functional Theory)

calculations, were used to model the different possible stereoisomers of Sarasinoside R and

predict their stable conformations and NMR parameters. This computational data, when

compared with the experimental NMR data, provided further support for the revised structure.

[3][4]
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The following diagram illustrates the logical flow of the structural elucidation and revision

process for the sarasinosides, with a focus on the case of Sarasinoside R.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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